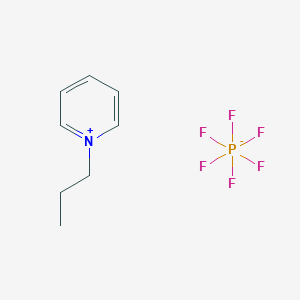
1-Propylpyridinium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propylpyridinium hexafluorophosphate is a chemical compound that belongs to the class of pyridinium salts. It has the molecular formula C₈H₁₂F₆NP and a molecular weight of 267.15 g/mol . This compound is known for its stability and unique properties, making it useful in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that this compound is used in laboratory settings and for the manufacture of substances .
Mode of Action
It’s important to note that the compound is classified as a weakly-coordination anion and is hydrophobic .
Action Environment
The action, efficacy, and stability of 1-Propylpyridinium hexafluorophosphate can be influenced by various environmental factors. For instance, the compound exhibits high decomposition temperature, low melting point, and is insoluble in water . Its conductivity is mainly influenced by ion mobility .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propylpyridinium hexafluorophosphate can be synthesized through the reaction of pyridine with propyl halides, followed by the addition of hexafluorophosphate anion. The reaction typically involves the following steps:
Alkylation of Pyridine: Pyridine is reacted with propyl halides (such as propyl bromide) in the presence of a base like potassium carbonate to form 1-propylpyridinium bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Propylpyridinium hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the hexafluorophosphate anion can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridinium ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like halides, thiolates, and alkoxides. Reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinium salts, while oxidation and reduction can lead to different oxidation states of the pyridinium ring .
Scientific Research Applications
1-Propylpyridinium hexafluorophosphate has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the development of advanced materials, including sensors and electronic devices.
Comparison with Similar Compounds
Similar Compounds
1-Butylpyridinium hexafluorophosphate: Similar in structure but with a butyl group instead of a propyl group.
1-Propylpyridinium tetrafluoroborate: Similar cation but with a tetrafluoroborate anion instead of hexafluorophosphate.
1-Butyl-2-methylpyridinium tetrafluoroborate: Similar structure with additional methyl substitution on the pyridinium ring.
Uniqueness
1-Propylpyridinium hexafluorophosphate is unique due to its specific combination of the propyl group and hexafluorophosphate anion, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in applications requiring high stability and reactivity .
Properties
IUPAC Name |
1-propylpyridin-1-ium;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.F6P/c1-2-6-9-7-4-3-5-8-9;1-7(2,3,4,5)6/h3-5,7-8H,2,6H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGGDHLENSLZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F6NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














